molecular formula C6H5BrClNO2S B6261623 3-bromo-2-chlorobenzene-1-sulfonamide CAS No. 1261678-72-1

3-bromo-2-chlorobenzene-1-sulfonamide

Cat. No.: B6261623
CAS No.: 1261678-72-1
M. Wt: 270.5
InChI Key:
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Description

3-bromo-2-chlorobenzene-1-sulfonamide is an organic compound that contains both halogen and sulfonamide groups. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chlorobenzene-1-sulfonamide typically involves the reaction of 3-bromo-2-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chlorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of sulfonamide derivatives .

Scientific Research Applications

3-bromo-2-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The halogen atoms (bromine and chlorine) can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-chlorobenzene-1-sulfonamide is unique due to the presence of both halogen atoms (bromine and chlorine) and the sulfonamide group.

Properties

CAS No.

1261678-72-1

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.5

Purity

95

Origin of Product

United States

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